molecular formula C63H66F3N15O8 B10825614 WRW4 Trifluoroacetate

WRW4 Trifluoroacetate

Cat. No.: B10825614
M. Wt: 1218.3 g/mol
InChI Key: KIPTTXFGLVJUMS-HNZNYIAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

WRW4 (trifluoroacetate salt) is a peptide antagonist of formyl peptide receptor 2 and formyl peptide receptor 3. It is known for its ability to inhibit increases in intracellular calcium and chemotaxis induced by formyl peptide receptor 1 and formyl peptide receptor 2 agonists . This compound has significant applications in immunology and inflammation research.

Preparation Methods

Synthetic Routes and Reaction Conditions: WRW4 (trifluoroacetate salt) is synthesized through solid-phase peptide synthesis. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Trifluoroacetic acid is commonly used to cleave the peptide from the resin and to remove protecting groups from the amino acids .

Industrial Production Methods: In industrial settings, the synthesis of WRW4 (trifluoroacetate salt) follows similar principles but on a larger scale. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: WRW4 (trifluoroacetate salt) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions:

Major Products: The major product of these reactions is the WRW4 peptide itself, with trifluoroacetate as a counterion .

Comparison with Similar Compounds

Uniqueness of WRW4: WRW4 (trifluoroacetate salt) is unique in its high specificity and potency as an antagonist of formyl peptide receptor 2 and formyl peptide receptor 3. Its ability to inhibit receptor-mediated signaling with an IC50 of 0.23 micromolar makes it a valuable tool in research .

Properties

Molecular Formula

C63H66F3N15O8

Molecular Weight

1218.3 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C61H65N15O6.C2HF3O2/c62-44(24-34-29-67-45-17-6-1-12-39(34)45)56(78)72-50(22-11-23-66-61(64)65)57(79)74-53(27-37-32-70-48-20-9-4-15-42(37)48)59(81)76-54(28-38-33-71-49-21-10-5-16-43(38)49)60(82)75-52(26-36-31-69-47-19-8-3-14-41(36)47)58(80)73-51(55(63)77)25-35-30-68-46-18-7-2-13-40(35)46;3-2(4,5)1(6)7/h1-10,12-21,29-33,44,50-54,67-71H,11,22-28,62H2,(H2,63,77)(H,72,78)(H,73,80)(H,74,79)(H,75,82)(H,76,81)(H4,64,65,66);(H,6,7)/t44-,50-,51-,52-,53-,54-;/m0./s1

InChI Key

KIPTTXFGLVJUMS-HNZNYIAHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N)N.C(=O)(C(F)(F)F)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)N)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.